molecular formula C14H17ClFNO4 B2513894 Boc-D-2-Fluoro-4-chlorophe CAS No. 791625-58-6

Boc-D-2-Fluoro-4-chlorophe

Cat. No.: B2513894
CAS No.: 791625-58-6
M. Wt: 317.74
InChI Key: CDTXFWANMGZCPG-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Boc-D-2-Fluoro-4-chlorophe” is a chemical compound with the molecular formula C14H17ClFNO4 . It is used for research and development purposes .


Synthesis Analysis

The synthesis of “this compound” involves various processes such as asymmetric synthesis of amino acids, modified amino acids, tailor-made amino acids, enzymatic synthesis of amino acids, protonation and deprotonation of amino acids, protection and deprotection of amino acids, and proteolytic synthesis of amino acids .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the formula C14H17ClFNO4 . The molecular weight of the compound is 317.741 .


Chemical Reactions Analysis

“this compound” is involved in various chemical reactions. It is used in the synthesis of amino acids and can be labeled with click chemistry reactions and unnatural amino acid reactions .


Physical and Chemical Properties Analysis

“this compound” has a density of 1.3±0.1 g/cm3 and a boiling point of 448.1±45.0 °C at 760 mmHg .

Scientific Research Applications

Catalytic C-C Coupling Reactions

Boc-D-2-Fluoro-4-chlorophe is involved in complex catalytic C-C coupling reactions. Studies have shown that nickel-based fluoro complexes are formed when treated with certain chloro and fluoro compounds, demonstrating the compound's role in facilitating these reactions. For instance, a study by Steffen et al. (2005) highlights the formation of fluoro complexes in the presence of nickel, demonstrating the compound's applicability in catalytic experiments involving the formation of complex chemical structures (Steffen et al., 2005).

Role in Radical Oxidation Probes

Research by Yoshida et al. (2003) investigated fluorogenic probes, including compounds similar to this compound, for detecting oxidative events and measuring antioxidant capacity. This study highlights the compound's potential in probing and analyzing radical oxidation in both hydrophilic and lipophilic domains, illustrating its importance in understanding oxidative processes (Yoshida et al., 2003).

Synthesis of HIV Inhibitors

Mayes et al. (2010) describe the synthesis of methyl 5-chloro-4-fluoro-1H-indole-2-carboxylate, a key intermediate in preparing phosphoindole inhibitors of HIV, highlighting this compound's relevance in medicinal chemistry. This study underscores the compound's utility in synthesizing important pharmaceutical intermediates (Mayes et al., 2010).

BODIPY Dye Modification

Hudnall et al. (2010) explored the conversion of certain boron hydroxide derivatives to their fluoride equivalents. Their work is relevant in understanding how this compound and similar compounds can be used in the modification of BODIPY dyes, which are crucial in various chemical and biological sensing applications (Hudnall et al., 2010).

Safety and Hazards

When handling “Boc-D-2-Fluoro-4-chlorophe”, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Properties

IUPAC Name

(2R)-3-(4-chloro-2-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClFNO4/c1-14(2,3)21-13(20)17-11(12(18)19)6-8-4-5-9(15)7-10(8)16/h4-5,7,11H,6H2,1-3H3,(H,17,20)(H,18,19)/t11-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDTXFWANMGZCPG-LLVKDONJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=C(C=C(C=C1)Cl)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1=C(C=C(C=C1)Cl)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClFNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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